

GSK2801: A Technical Guide to the Selective BAZ2A/B Bromodomain Inhibitor

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Compound of Interest

Compound Name: GSK2801

Cat. No.: B15569750

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Introduction

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.^{[1][2][3][4][5]} As members of the BAZ family of proteins, BAZ2A and BAZ2B are integral components of chromatin remodeling complexes, playing crucial roles in the regulation of gene expression. Specifically, BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. Given the implication of epigenetic regulators in various diseases, including cancer, selective inhibitors like **GSK2801** are invaluable tools for elucidating the biological functions of these proteins and for potential therapeutic development.

This technical guide provides a comprehensive overview of **GSK2801**, including its biochemical and cellular activity, selectivity profile, and in vivo pharmacokinetic properties. Detailed methodologies for key experimental assays are also presented to enable researchers to effectively utilize this chemical probe in their studies.

Biochemical and Cellular Activity

GSK2801 is an acetyl-lysine competitive inhibitor that binds to the bromodomains of BAZ2A and BAZ2B with high affinity. The dissociation constants (KD) have been determined by multiple biophysical methods, demonstrating potent engagement with its primary targets.

Table 1: Binding Affinity of **GSK2801** for BAZ2A and BAZ2B

Target	Isothermal Titration Calorimetry (ITC) KD (nM)
BAZ2A	257
BAZ2B	136

Cellularly, **GSK2801** has been shown to effectively displace GFP-tagged BAZ2A from acetylated chromatin, as demonstrated by Fluorescence Recovery After Photobleaching (FRAP) experiments. This confirms the inhibitor's ability to engage its target in a cellular context and modulate its interaction with chromatin.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity. **GSK2801** has been extensively profiled against a panel of human bromodomains and other off-target proteins, demonstrating a high degree of selectivity for BAZ2A and BAZ2B.

Table 2: Selectivity of **GSK2801** Against Other Bromodomains

Target	Thermal Shift (ΔT_m in °C at 10 μM)	Isothermal Titration Calorimetry (ITC) KD (μM)
BAZ2A	4.1	0.257
BAZ2B	2.7	0.136
BRD9	2.3	1.1
TAF1L(2)	3.4	3.2

Data compiled from multiple sources. Minor variations may exist between different experimental setups.

Screening against a broader panel of receptors and ion channels at a concentration of 10 μM showed that **GSK2801** is largely inactive, with only minor inhibition observed at the Melatonin

(MT-1) receptor.

In Vivo Pharmacokinetics

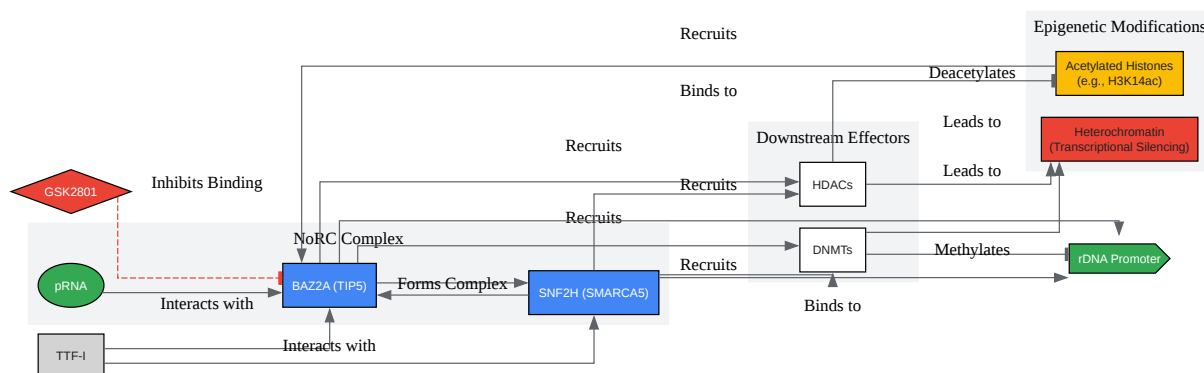
Pharmacokinetic studies in male CD1 mice have demonstrated that **GSK2801** possesses reasonable in vivo exposure following oral administration, with modest clearance and good plasma stability. These favorable properties make **GSK2801** a suitable tool for in vivo studies to probe the functions of BAZ2A/B bromodomains in animal models.

Table 3: Pharmacokinetic Parameters of **GSK2801** in Male CD1 Mice

Dosing Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Terminal t1/2 (h)
Intraperitoneal (IP)	30	1670	0.25	4.5
Oral (PO)	30	435	1.0	1.5

Signaling Pathway

BAZ2A, as part of the NoRC complex, plays a critical role in the epigenetic silencing of ribosomal RNA (rRNA) genes. This process involves the recruitment of histone-modifying enzymes and DNA methyltransferases to the rDNA promoter, leading to a heterochromatic state that is refractory to transcription. The mechanism of **GSK2801**'s action is to inhibit the binding of the BAZ2A bromodomain to acetylated histones, thereby disrupting the localization and function of the NoRC complex.



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BAZ2A/NoRC-mediated rRNA gene silencing pathway and the inhibitory action of **GSK2801**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **GSK2801**.

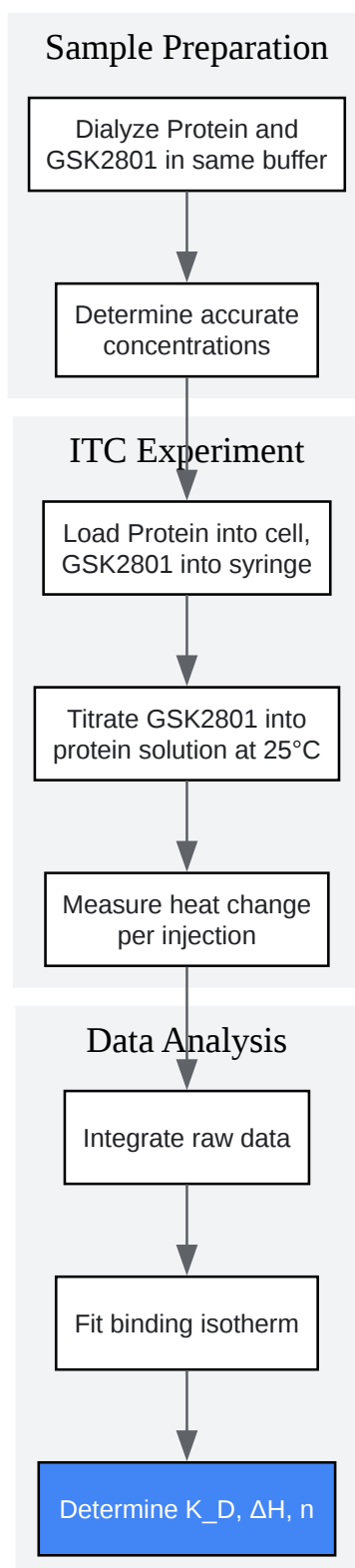
Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Methodology:

- Sample Preparation:

- The BAZ2A or BAZ2B bromodomain protein and **GSK2801** are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
- Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical concentration for the protein in the sample cell is 10-20 μM .
- **GSK2801** is dissolved in the dialysis buffer to a concentration typically 10-fold higher than the protein concentration (e.g., 100-200 μM).
- Instrumentation and Setup:
 - An isothermal titration calorimeter (e.g., a MicroCal ITC200) is used.
 - The sample cell is loaded with the protein solution, and the titration syringe is filled with the **GSK2801** solution.
 - The experiment is conducted at a constant temperature, typically 25°C.
- Titration:
 - A series of small injections (e.g., 1-2 μL) of the **GSK2801** solution are made into the sample cell containing the protein.
 - The heat change associated with each injection is measured.
- Data Analysis:
 - The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
 - The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).



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Workflow for Isothermal Titration Calorimetry (ITC).

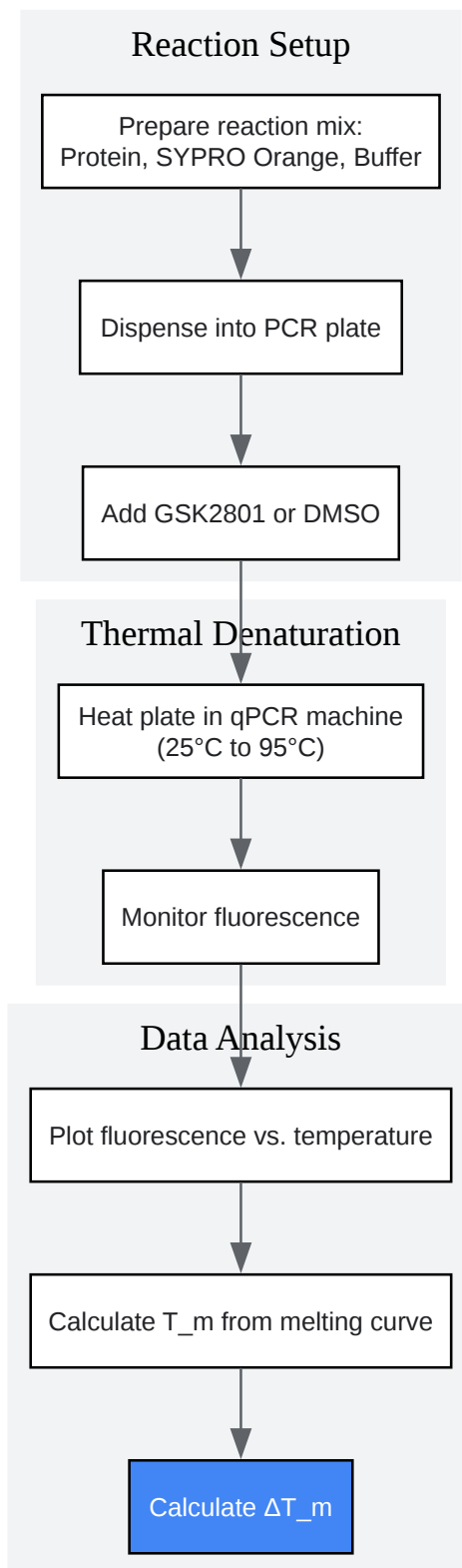
Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).

Methodology:

- Reaction Setup:
 - A reaction mix is prepared containing the target bromodomain protein (e.g., at 1-5 μM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the assay buffer.
 - The reaction mix is dispensed into a 96- or 384-well PCR plate.
 - **GSK2801** (or a DMSO control) is added to the wells at a final concentration typically around 10 μM .
- Thermal Denaturation:
 - The plate is sealed and placed in a real-time PCR instrument.
 - The temperature is gradually increased (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
 - Fluorescence is monitored at each temperature increment.
- Data Analysis:
 - As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
 - A melting curve (fluorescence versus temperature) is generated.
 - The T_m is determined as the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the curve.

- The change in melting temperature (ΔT_m) is calculated as the T_m in the presence of **GSK2801** minus the T_m of the DMSO control.



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Workflow for Thermal Shift Assay (TSA).

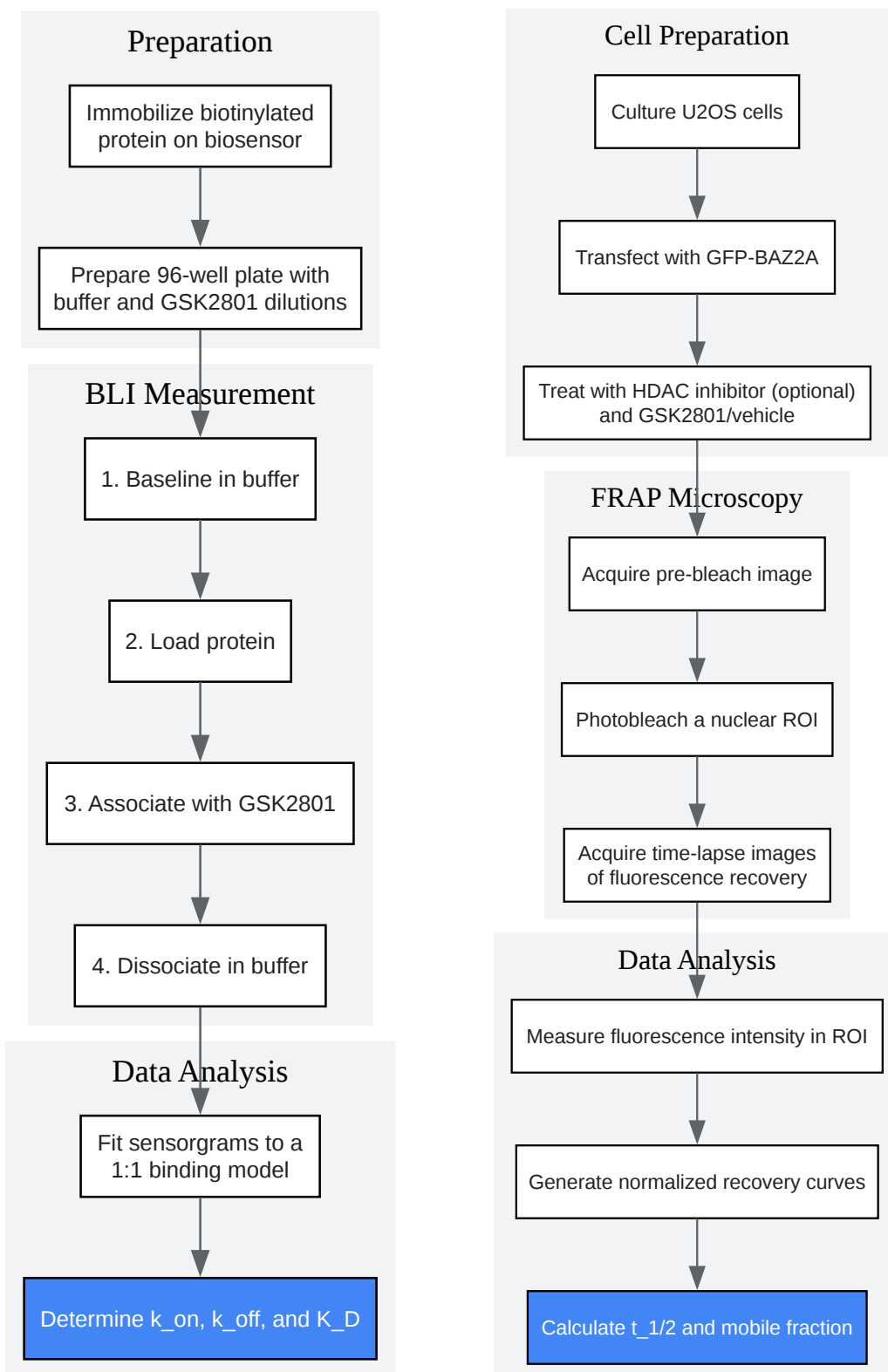
Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It is often used to determine kinetic parameters such as association (k_{on}) and dissociation (k_{off}) rates, in addition to the dissociation constant (K_D).

Methodology:

- Biosensor Preparation:
 - Biotinylated BAZ2A or BAZ2B bromodomain is immobilized onto streptavidin-coated biosensors.
- Experiment Setup:
 - The experiment is performed in a 96-well plate format.
 - The plate contains wells with assay buffer for baseline equilibration, the biotinylated protein for loading, and various concentrations of **GSK2801** for association, and buffer for dissociation.
- BLI Measurement Steps:
 - Baseline: The biosensor is equilibrated in assay buffer to establish a stable baseline.
 - Loading: The biosensor is dipped into the well containing the biotinylated protein to immobilize it.
 - Association: The protein-loaded biosensor is moved to wells containing different concentrations of **GSK2801**, and the binding is monitored over time.
 - Dissociation: The biosensor is then moved to a well containing only assay buffer, and the dissociation of **GSK2801** is monitored.
- Data Analysis:

- The binding sensorgrams are globally fitted to a 1:1 binding model to extract the kinetic parameters k_{on} and k_{off} .
- The K_D is calculated as k_{off} / k_{on} .



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